![molecular formula C11H6F3NO3S B1462605 2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid CAS No. 886370-20-3](/img/structure/B1462605.png)
2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid
Descripción general
Descripción
“2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is a chemical compound with the CAS Number: 886370-20-3 . It has a molecular weight of 289.23 and its IUPAC name is 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H6F3NO3S . The Inchi Code is 1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17) .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . The storage temperature is +4C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on thiazole compounds, including those similar to 2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic acid, primarily focuses on their synthesis and evaluation for various activities. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to possess fungicidal activities, highlighting the potential of such compounds in developing new fungicides (Qiu Li-ga, 2015). Furthermore, studies have explored the convenient synthesis of thiazole-5-carboxylates through photolysis, offering insights into efficient production methods (M. Fong et al., 2004).
Anticancer Activity
Research has also delved into the anticancer potential of thiazole derivatives. A series of novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the promise of these compounds in cancer therapy (Wen-Xi Cai et al., 2016).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic environments. This suggests their utility in industrial applications to extend the lifespan of metal components (Turuvekere K. Chaitra et al., 2016).
Fungicidal Activity
Further studies have synthesized and assessed novel thiazole-based compounds for their fungicidal activities. This research contributes to the development of new fungicides for agriculture, highlighting the versatile applications of thiazole derivatives in managing crop diseases (Aiping Liu et al., 2017).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, resulting in a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is reported to have a molecular weight of 29024 , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is reported to be stored at refrigerator temperatures , suggesting that temperature could be a factor in its stability.
Análisis Bioquímico
Biochemical Properties
2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to DNA and RNA, influencing gene expression and protein synthesis . It also interacts with various receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. Furthermore, the compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can be toxic and lead to adverse effects such as oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXHMJUWYLKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200379 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-20-3 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


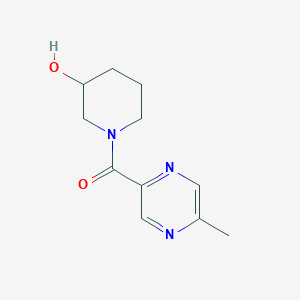
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)
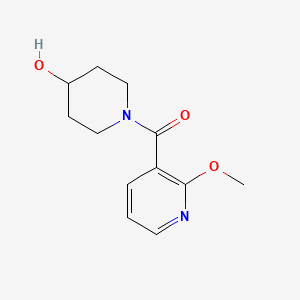
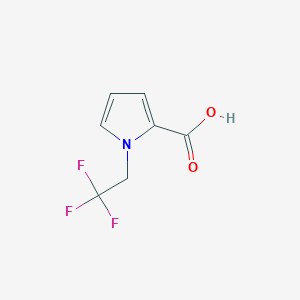
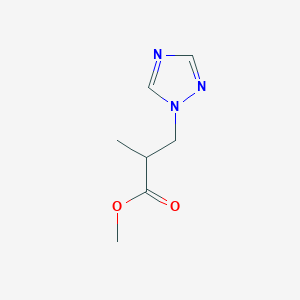
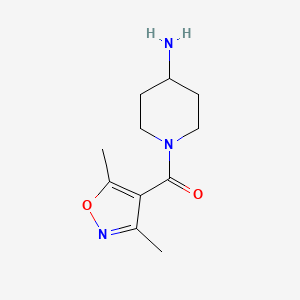
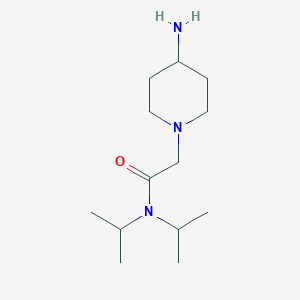
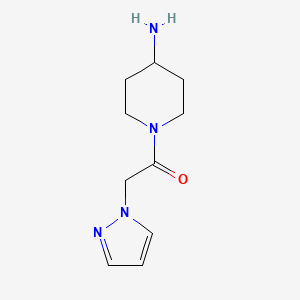

![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)

![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)
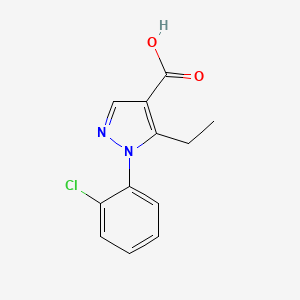
![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
